5-(2-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID
Overview
Description
5-(2-Chlorobenzamido)benzene-1,3-dicarboxylic acid is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a chlorobenzamido group attached to a benzene ring, which also contains two carboxylic acid groups. This compound is of interest due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorobenzamido)benzene-1,3-dicarboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with 5-aminoisophthalic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically produce amines or alcohols.
Scientific Research Applications
5-(2-Chlorobenzamido)benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use. In antibacterial research, it may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: 1,2-Benzenedicarboxylic acid
Isophthalic Acid: 1,3-Benzenedicarboxylic acid
Terephthalic Acid: 1,4-Benzenedicarboxylic acid
Uniqueness
5-(2-Chlorobenzamido)benzene-1,3-dicarboxylic acid is unique due to the presence of the chlorobenzamido group, which imparts distinct chemical and biological properties. This differentiates it from other benzenedicarboxylic acids, which do not have this functional group and therefore exhibit different reactivity and applications .
Properties
IUPAC Name |
5-[(2-chlorobenzoyl)amino]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-12-4-2-1-3-11(12)13(18)17-10-6-8(14(19)20)5-9(7-10)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPGEDDTXTWHKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701203593 | |
Record name | 5-[(2-Chlorobenzoyl)amino]-1,3-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701203593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42122-74-7 | |
Record name | 5-[(2-Chlorobenzoyl)amino]-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42122-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Chlorobenzoyl)amino]-1,3-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701203593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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